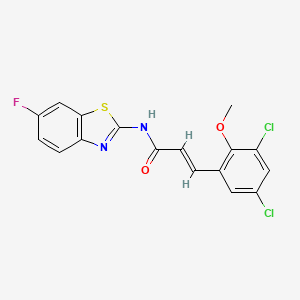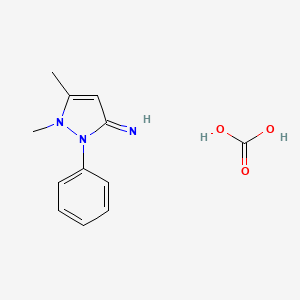
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate, also known as IMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a phosphonate ester that has been synthesized through various methods, and its potential applications in various fields of research have been explored. In
作用機序
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is a potent inhibitor of IMPDH, which is an enzyme that is essential for the biosynthesis of guanine nucleotides. By inhibiting this enzyme, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. This mechanism of action makes 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties in various cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are likely due to the inhibition of IMPDH and the disruption of DNA and RNA synthesis.
実験室実験の利点と制限
One advantage of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its high selectivity and potency as an inhibitor of IMPDH. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate is its potential toxicity, which must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for research on 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. One area of interest is the development of new anti-cancer drugs based on the structure of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Another area of research involves the development of new diagnostic tools based on the fluorescent properties of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate and its potential applications in various fields of research.
合成法
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been synthesized through various methods, including the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. Another method involves the reaction of 4-iodoaniline with ethyl 4-methylphenylphosphonochloridate, followed by treatment with sodium azide and triethylamine. These methods have been optimized to provide high yields of 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate with minimal side reactions.
科学的研究の応用
4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been shown to have potent anti-cancer properties, and its mechanism of action involves the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the biosynthesis of guanine nucleotides.
Another area of research involves the development of new diagnostic tools for the detection of cancer. 4-ethylphenyl N-(4-iodophenyl)-P-methylphosphonamidoate has been used as a fluorescent probe for the detection of cancer cells, and its high selectivity and sensitivity make it a promising candidate for diagnostic applications.
特性
IUPAC Name |
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17INO2P/c1-3-12-4-10-15(11-5-12)19-20(2,18)17-14-8-6-13(16)7-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVKGZVVKSLXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17INO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6118548.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![(3-benzyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6118583.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)

![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)